RTI-13951-33 is a selective and potent agonist of the orphan G-protein-coupled receptor GPR88, which has garnered attention for its potential therapeutic applications in treating neuropsychiatric disorders, particularly those related to addiction. The compound has demonstrated efficacy in reducing alcohol consumption in animal models, making it a promising candidate for further research in the context of alcohol use disorders.
RTI-13951-33 was developed through a series of structure-activity relationship studies aimed at enhancing its pharmacokinetic properties while maintaining high potency at GPR88. The compound is derived from a class of compounds designed to target GPR88, which is implicated in various neurobiological processes .
The synthesis of RTI-13951-33 involves several organic chemistry techniques, including the use of standard synthetic pathways that can be scaled up for larger production. The initial design focused on optimizing the molecular structure to improve metabolic stability while retaining high affinity for the target receptor.
The synthesis process includes the formation of key intermediates, which are then subjected to various reactions such as alkylation and cyclization to construct the final compound. The synthetic route has been detailed in recent studies, emphasizing the importance of modifying specific functional groups to enhance pharmacological properties .
RTI-13951-33 features a complex molecular structure characterized by multiple functional groups that contribute to its interaction with GPR88. The specific arrangement of these groups is crucial for its biological activity.
The compound's molecular formula is CHClNO, and it has a molecular weight of 315.81 g/mol. Structural analysis indicates that modifications at certain positions significantly affect its potency and metabolic stability .
RTI-13951-33 undergoes metabolic transformations primarily through oxidative pathways. The major metabolic pathway involves the oxidative metabolism of the methoxymethyl group, leading to rapid degradation in biological systems.
In mouse liver microsomes, RTI-13951-33 exhibits a short half-life of approximately 2.2 minutes and a clearance rate indicating high metabolic turnover (643 μL/min/mg protein). These observations underscore the need for further optimization to enhance its stability in vivo .
As an agonist of GPR88, RTI-13951-33 activates this receptor, which is involved in modulating neurotransmitter release and neuronal signaling pathways associated with reward and addiction behaviors.
In behavioral studies, RTI-13951-33 has been shown to reduce alcohol intake and seeking behaviors in mice through mechanisms that likely involve alterations in dopaminergic signaling pathways associated with reward processing . Its effects are specific to wild-type mice and are not observed in GPR88 knockout models, indicating a direct action on the receptor .
RTI-13951-33 is typically presented as a hydrochloride salt, which enhances its solubility and bioavailability. It is characterized by moderate lipophilicity, allowing it to penetrate the blood-brain barrier effectively.
The compound exhibits stability under various pH conditions but is susceptible to enzymatic degradation in biological systems. Its solubility profile supports its use in pharmacological studies aimed at evaluating central nervous system effects .
RTI-13951-33 serves as a valuable research tool for investigating the role of GPR88 in neuropsychiatric disorders, particularly those related to substance use. Its ability to modulate alcohol consumption behaviors makes it an important candidate for developing new treatments aimed at addiction recovery . Ongoing research continues to explore its potential therapeutic applications and mechanisms of action within the central nervous system.
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: